molecular formula C17H23N3O B2802615 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1235654-34-8

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Katalognummer: B2802615
CAS-Nummer: 1235654-34-8
Molekulargewicht: 285.391
InChI-Schlüssel: RQAMQUOOZQZAHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through continuous flow chemistry or other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research has shown that compounds containing the benzimidazole moiety exhibit significant anti-cancer properties. In particular, N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide has been evaluated for its efficacy against various cancer cell lines.

Case Study : A study investigated the compound's effect on MCF cell lines, revealing that it accelerates apoptosis in a dose-dependent manner. In vivo tests using tumor-bearing mice demonstrated suppression of tumor growth, indicating its potential as an anti-cancer agent .

Antibacterial Properties

The compound has also been tested for antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the benzimidazole structure is believed to enhance its antimicrobial efficacy.

Case Study : A related study highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, suggesting that this compound could serve as a lead compound for developing new antibacterial agents .

Other Pharmacological Effects

Beyond its anti-cancer and antibacterial properties, this compound has been explored for other pharmacological activities:

  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
  • Neuroprotective Effects : Research into related benzimidazole compounds suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Summary of Applications

ApplicationDescriptionCase Study Reference
Anti-Cancer ActivityInduces apoptosis in cancer cell lines; suppresses tumor growth in vivo.
Antibacterial PropertiesEffective against Gram-positive and Gram-negative bacteria; potential for new antibiotics.
Other Pharmacological EffectsPossible anti-inflammatory and neuroprotective effects under investigation.Not specifically cited

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide stands out due to its unique cyclohexylmethyl substitution, which can influence its biological activity and pharmacokinetic properties. This structural uniqueness makes it a valuable compound for further research and development.

Biologische Aktivität

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide, a compound characterized by its unique benzimidazole structure, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent studies, highlighting key findings, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N7OSC_{19}H_{25}N_{7}OS, with a molecular weight of 399.5 g/mol. Its structure incorporates a benzimidazole moiety, which is known for various biological activities, particularly in anticancer research.

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzimidazole have been shown to induce apoptosis in HepG2 liver cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, these compounds can upregulate pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism of Action
6hHepG27.82Induces apoptosis via caspase activation
6iMCF7 (breast cancer)21.48Inhibits mTOR pathway; induces cell cycle arrest
N-(4-(1-methyl...Various cancer linesVariesMulti-target kinase inhibition

Case Studies

Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of a series of benzimidazole derivatives, it was found that certain compounds exhibited IC50 values as low as 7.82 µM against HepG2 cells. These results suggest that modifications to the benzimidazole core can enhance potency against liver cancer cells .

Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compound 6i significantly inhibited the mTOR enzyme, leading to reduced cell proliferation in various cancer cell lines. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target enzymes, confirming multiple interaction sites that contribute to its inhibitory effects .

Implications for Therapeutic Development

The promising biological activity of this compound positions it as a potential lead compound in the development of new anticancer therapies. The ability to induce apoptosis and inhibit key signaling pathways associated with cancer progression underscores its therapeutic relevance.

Eigenschaften

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(21)18-11-13-7-9-14(10-8-13)17-19-15-5-3-4-6-16(15)20(17)2/h3-6,13-14H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMQUOOZQZAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.